MAO-B Inhibition: 5-Nitroindazole Outperforms 7-Nitroindazole by 28-Fold in Human Enzyme Assays
5-Nitroindazole exhibits substantially more potent inhibition of human monoamine oxidase B (MAO-B) than 7-nitroindazole, the more widely studied NOS-inhibiting isomer. In a direct comparative assay using human MAO-B, 5-nitroindazole achieved an IC50 of 0.99 µM (Ki = 0.102 µM), whereas 7-nitroindazole required a 28-fold higher concentration to achieve equivalent inhibition (IC50 = 27.8 µM) [1]. This quantitative advantage positions 5-nitroindazole derivatives—and by extension 5-nitro-1H-indazole-3-carboxylic acid as their synthetic precursor—as superior starting points for neuroprotective agent development targeting MAO-B-mediated pathways.
| Evidence Dimension | IC50 for human MAO-B inhibition |
|---|---|
| Target Compound Data | 0.99 µM (Ki = 0.102 µM) for 5-nitroindazole |
| Comparator Or Baseline | 27.8 µM for 7-nitroindazole |
| Quantified Difference | Approximately 28-fold lower IC50 (greater potency) for 5-nitroindazole |
| Conditions | Human recombinant MAO-B; MPTP oxidation assessed by HPLC |
Why This Matters
For researchers developing MAO-B inhibitors for Parkinson's disease or neuroprotection, 5-nitro-1H-indazole-3-carboxylic acid provides a scaffold with demonstrated 28-fold potency advantage over the 7-nitro isomer in the target enzyme class, reducing the concentration required for effective inhibition and potentially improving therapeutic windows in downstream lead optimization.
- [1] Herraiz T, et al. Nitroindazole compounds inhibit the oxidative activation of MPTP neurotoxin to neurotoxic pyridinium cations by human monoamine oxidase (MAO). Free Radic Res. 2009 Oct;43(10):996-1007. 5-Nitroindazole IC50=0.99 µM, Ki=0.102 µM; 7-nitroindazole IC50=27.8 µM. View Source
